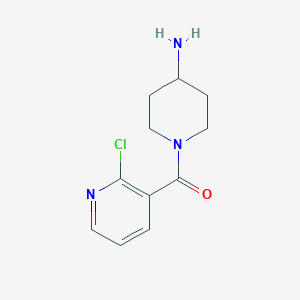

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone

Description

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is a heterocyclic compound featuring a 4-aminopiperidine ring linked via a methanone group to a 2-chloropyridin-3-yl moiety. Its molecular formula is C11H14ClN3O, with a molecular weight of 255.7 g/mol (CAS 886494-59-3) . The compound’s structure combines pharmacologically relevant motifs: the piperidine ring is associated with central nervous system (CNS) activity, while the chloropyridine group enhances lipophilicity and bioavailability. It is synthesized via coupling reactions, such as the one-pot method using acylbenzotriazole intermediates .

Properties

IUPAC Name |

(4-aminopiperidin-1-yl)-(2-chloropyridin-3-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN3O/c12-10-9(2-1-5-14-10)11(16)15-6-3-8(13)4-7-15/h1-2,5,8H,3-4,6-7,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVIBPSLUKVDLHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=C(N=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution at the piperidine nitrogen, introducing the chloropyridine moiety. This reaction is facilitated by deprotonation of the piperidine amine, enabling nucleophilic attack on the chloropyridine.

Cyclization Reactions

Formation of the piperidine ring involves intramolecular cyclization of aminomethyl precursors. For example, aminomethyl-piperidine intermediates undergo acid-catalyzed cyclization to form the six-membered ring structure .

Enzymatic Inhibition

The compound exhibits enzyme-inhibitory activity, particularly against kinases like PKB (Protein Kinase B). Its mechanism involves binding to the ATP-binding pocket of PKB, with the chloropyridine moiety interacting with the lipophilic regions of the enzyme .

Table 2: Reaction Mechanisms

| Mechanism | Key Interactions | Biological Impact |

|---|---|---|

| Substitution | Piperidine N attacks chloropyridine | Formation of core structure |

| Cyclization | Intramolecular amine-alkyl coupling | Piperidine ring formation |

| Enzymatic Inhibition | Chloropyridine-enzyme binding | PKB pathway modulation |

Enzyme Inhibition

The compound demonstrates selective inhibition of the PI3K-AKT-mTOR pathway, a critical signaling cascade in cancer. Studies show up to 150-fold selectivity for PKB over PKA, highlighting its therapeutic potential .

Receptor Modulation

It interacts with G-protein coupled receptors (GPCRs), modulating downstream signaling pathways. This activity is attributed to the conjugated piperidine-chloropyridine system, which enhances ligand-receptor binding affinity .

Table 3: Biological Activity

| Target | IC₅₀ (μM) | Selectivity |

|---|---|---|

| PKB | 0.66 | PKB vs. PKA (150-fold) |

| PI3K | 8.1 | Inhibition of lipid kinase activity |

Scientific Research Applications

Chemistry

In the field of chemistry, (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone is utilized as a building block for synthesizing new compounds. Researchers employ it to explore reaction mechanisms and develop innovative synthetic pathways.

Biology

The biological applications of this compound are noteworthy, particularly its role as an inhibitor in various biochemical pathways. Key activities include:

Enzyme Inhibition:

The compound has shown potential to inhibit specific kinases involved in critical signaling pathways, such as the PI3K-AKT-mTOR pathway, which is crucial in cancer biology.

Receptor Modulation:

It can modulate the activity of certain receptors, influencing cellular processes like metabolism and gene expression.

Medicine

In medical research, the compound is being investigated for its therapeutic applications . Studies indicate potential uses in developing new drugs targeting various diseases, especially cancer and metabolic disorders.

Case Studies

Case Study 1: Inhibition of Protein Kinase B (Akt)

Research has demonstrated that derivatives similar to this compound exhibit selective inhibition of Protein Kinase B (Akt). For example, compounds with structural similarities have shown up to 150-fold selectivity for inhibiting Akt over PKA (Protein Kinase A), making them promising candidates for further development in cancer therapeutics.

Case Study 2: Modulating Signaling Pathways

In vivo studies indicate that compounds derived from this class can modulate biomarkers associated with the PI3K-AKT-mTOR signaling pathway. This modulation has been linked to significant reductions in tumor growth in xenograft models.

Mechanism of Action

The mechanism of action of (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone involves its selective binding to androgen receptors. This binding modulates the receptor’s activity, leading to changes in gene expression and cellular processes. The molecular targets and pathways involved include the androgen receptor signaling pathway, which plays a crucial role in muscle growth, bone density, and other physiological functions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key analogs differ in substituents on the pyridine or piperidine rings, impacting physical properties and bioactivity.

Table 1: Physicochemical Comparison

Key Observations :

- Chlorine Position : The target compound’s 2-chloro substitution on pyridin-3-yl distinguishes it from analogs like the 6-chloro isomer (CAS 886494-59-3) . Chlorine position affects electronic properties and receptor binding.

- Ring Systems : Replacing piperidine with azepane (7-membered ring) increases molecular weight but may alter conformational flexibility .

- Melting Points : The tosyl-pyrrole analog has a lower melting point (125–127°C) compared to phenylpyridine derivatives (e.g., 268–287°C for substituted pyridines in ), likely due to reduced crystallinity from bulky groups.

Biological Activity

Overview

(4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone, with the CAS number 1421103-99-2, is a synthetic compound recognized as a non-steroidal androgen receptor modulator (SARM). It has garnered attention in various fields, particularly in medicinal chemistry and pharmacology, due to its selective action on androgen receptors, which may offer therapeutic benefits in conditions such as muscle wasting and osteoporosis.

The molecular formula of this compound is C₁₁H₁₄ClN₃O, with a molecular weight of 239.7 g/mol. This compound features a piperidine ring, an amino group, and a chloropyridine moiety, contributing to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₄ClN₃O |

| Molecular Weight | 239.7 g/mol |

| CAS Number | 1421103-99-2 |

| Purity | Min. 95% |

The biological activity of this compound primarily involves its selective binding to androgen receptors. This interaction modulates receptor activity, influencing gene expression and various cellular processes. The compound has been shown to affect pathways related to muscle growth and bone density, making it a candidate for treating conditions associated with muscle atrophy and osteoporosis .

Biological Activity and Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Androgen Receptor Modulation : The compound exhibits selective activity towards androgen receptors, which is crucial for its classification as a SARM. This selectivity is beneficial in minimizing side effects commonly associated with traditional anabolic steroids .

-

Therapeutic Applications :

- Muscle Wasting : Research indicates that this compound may promote muscle growth by activating androgen receptors selectively in muscle tissues without significantly affecting prostate tissues .

- Osteoporosis Treatment : The compound's ability to enhance bone density through androgen receptor modulation positions it as a potential treatment for osteoporosis .

- Preclinical Studies : In vivo studies have demonstrated that this compound can significantly improve muscle mass and strength in animal models, suggesting its potential utility in clinical settings for patients experiencing muscle loss due to aging or chronic diseases .

Case Studies

Several case studies have been documented regarding the effects of this compound:

- Case Study 1 : A study on mice indicated that administration of the compound led to a marked increase in lean body mass and improved physical performance metrics compared to control groups. These findings suggest that the compound may effectively counteract muscle wasting .

- Case Study 2 : In another investigation focused on bone health, the compound was shown to enhance bone mineral density in ovariectomized rats, which serves as a model for postmenopausal osteoporosis. The results indicated significant improvements compared to untreated controls .

Comparative Analysis with Similar Compounds

When comparing this compound with other SARMs such as Ostarine (MK-2866) and Ligandrol (LGD-4033), it stands out due to its unique selectivity profile:

| Compound | Mechanism of Action | Therapeutic Focus |

|---|---|---|

| This compound | Selective androgen receptor modulator | Muscle wasting, osteoporosis |

| Ostarine (MK-2866) | Selective androgen receptor modulator | Muscle gain |

| Ligandrol (LGD-4033) | Selective androgen receptor modulator | Muscle wasting |

Preparation Methods

Reduction and Amination of 2-Chloropyridine-4-methanol

A detailed method involves the preparation of 2-chloropyridine-4-methanol as an intermediate, which can then be aminated to form 2-aminopyridine derivatives:

Reduction Step: Methyl 2-chloroisonicotinate is reduced using sodium borohydride in the presence of lithium chloride and tetrahydrofuran as solvent. The reaction is performed at 0°C initially, then refluxed for 6 hours. After reaction completion, the mixture is acidified to pH 4-5, extracted, and purified to yield 2-chloropyridine-4-methanol with a yield of approximately 91.5%.

Amination Step: 2-Chloropyridine-4-methanol is then reacted with aqueous ammonia and a copper catalyst (cuprous bromide) under pressure (6 atm) and elevated temperature (110°C) for 15 hours. After reaction completion and purification, 2-aminopyridine-4-methanol is obtained with about 80% yield.

This method highlights the use of catalytic amination under pressure to introduce the amino group on the pyridine ring, which is relevant for preparing amino-substituted chloropyridines.

Nitration-Reduction Route for 4-Amino-2-chloropyridine

Another common approach for preparing 4-amino-2-chloropyridine involves:

Nitration: 2-Chloropyridine is first oxidized to 2-chloropyridine N-oxide using hydrogen peroxide in acetic acid at ~50°C. This activates the 4-position on the pyridine ring for electrophilic substitution.

Nitration: The N-oxide is nitrated in sulfuric acid to give 2-chloro-4-nitropyridine N-oxide.

Reduction: The nitro group is then reduced, commonly using iron powder in acetic acid, to yield 4-amino-2-chloropyridine.

This method is advantageous due to the inexpensive starting materials and relatively high yield, although the electron-withdrawing nature of chlorine can reduce overall efficiency.

Formation of the Amide Bond with 4-Aminopiperidine

The target compound contains an amide linkage between the 2-chloropyridin-3-yl methanone and the 4-aminopiperidine. The general strategy involves:

Activation of the carboxylic acid or acid derivative at the 2-chloropyridin-3-yl position to form an acyl chloride or activated ester.

Nucleophilic substitution by 4-aminopiperidine to form the amide bond.

While direct literature on this exact step for the target compound is limited, the methodology is well-established in medicinal chemistry and can be inferred from related amide syntheses.

Summary of Key Preparation Steps

| Step | Reagents/Conditions | Outcome/Yield | Notes |

|---|---|---|---|

| Reduction of methyl 2-chloroisonicotinate | Sodium borohydride, LiCl, THF, 0°C to reflux 6 h | 2-chloropyridine-4-methanol, ~91.5% | Controlled temperature critical |

| Amination of 2-chloropyridine-4-methanol | NH3 (aq), CuBr catalyst, 6 atm, 110°C, 15 h | 2-aminopyridine-4-methanol, ~80% | High-pressure reactor needed |

| Nitration of 2-chloropyridine N-oxide | H2O2, AcOH (50°C), H2SO4 nitration | 2-chloro-4-nitropyridine N-oxide | Activates 4-position for substitution |

| Reduction of nitro group | Fe powder, AcOH | 4-amino-2-chloropyridine | Common reducing agent, mild conditions |

| Amide bond formation | Acyl chloride or activated ester + 4-aminopiperidine | (4-Aminopiperidin-1-yl)(2-chloropyridin-3-yl)methanone | Standard peptide coupling chemistry |

Q & A

Q. How should researchers validate target engagement in cellular assays?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.